Otenabant hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-obesity effects:

Otenabant hydrochloride was initially studied for its potential to treat obesity. CB1R is expressed in adipocytes (fat cells) and the central nervous system, where it plays a role in regulating appetite and food intake. Blocking CB1R with Otenabant hydrochloride was hypothesized to decrease food intake and promote weight loss.

Several pre-clinical studies in animal models demonstrated that Otenabant hydrochloride administration led to reduced body weight and food intake []. However, clinical trials yielded mixed results. While some studies showed modest weight loss in patients treated with Otenabant hydrochloride, others failed to show significant efficacy [, ]. Due to these inconsistent findings and safety concerns, further clinical development of Otenabant hydrochloride for obesity was discontinued.

Potential in other conditions:

Beyond obesity, Otenabant hydrochloride has been explored for its possible therapeutic effects in other conditions, including:

- Non-alcoholic fatty liver disease (NAFLD): Pre-clinical studies suggest that Otenabant hydrochloride may improve liver function and steatosis (fatty liver) in animal models of NAFLD.

- Neurodegenerative diseases: CB1R blockade has been theorized to have neuroprotective effects. Otenabant hydrochloride was investigated in Alzheimer's disease and Huntington's disease, but clinical trials were halted due to safety concerns and lack of efficacy.

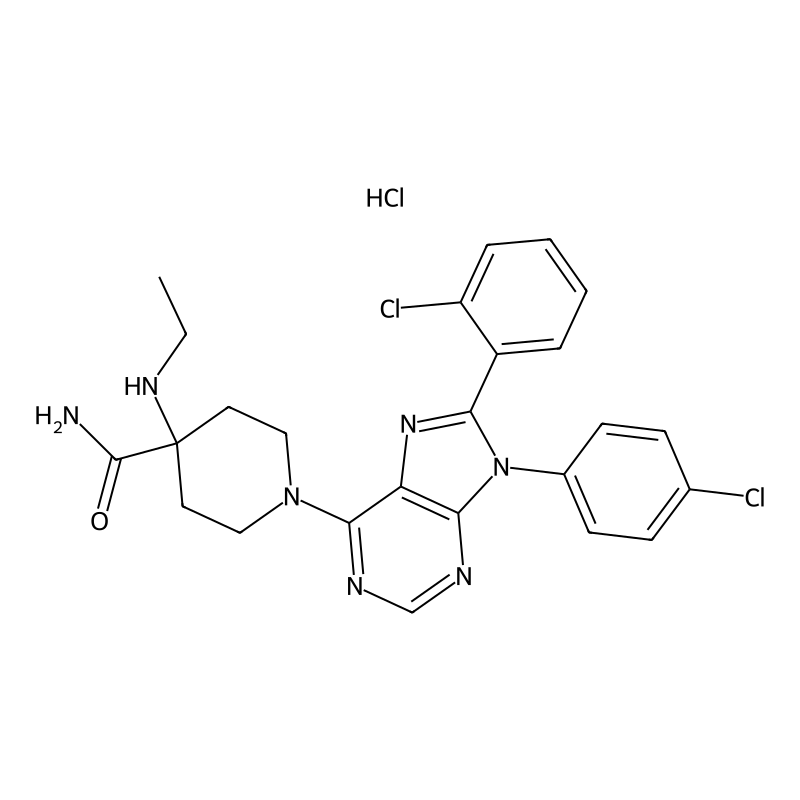

Otenabant hydrochloride is a synthetic compound classified as a selective antagonist of the cannabinoid receptor type 1 (CB1). Its chemical structure is derived from indazole and features an amide functional group, making it part of the broader category of alpha amino acid amides. Otenabant hydrochloride has been studied primarily for its potential applications in managing obesity and metabolic disorders due to its ability to modulate energy expenditure and fat oxidation .

Otenabant hydrochloride acts as a antagonist at the CB1 receptor, a G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS) and peripheral tissues [, ]. The CB1 receptor is involved in regulating appetite, energy expenditure, and glucose metabolism []. By blocking the binding of natural cannabinoids to the CB1 receptor, Otenabant was thought to decrease appetite and promote weight loss [].

While the initial hypothesis was promising, clinical trials showed limited efficacy and potential side effects, leading to the termination of Otenabant's development [].

The biological activity of otenabant hydrochloride is primarily linked to its role as a CB1 receptor antagonist. By inhibiting this receptor, otenabant hydrochloride can reduce food intake and promote energy expenditure. In animal studies, it has been shown to stimulate fat oxidation and decrease the respiratory quotient, suggesting a metabolic shift towards increased fat utilization over carbohydrates . Additionally, otenabant hydrochloride's antagonistic effects on the CB1 receptor may have implications for treating conditions like obesity and metabolic syndrome.

The synthesis of otenabant hydrochloride typically involves multi-step organic chemistry techniques. One common method includes the formation of an indazole scaffold followed by the introduction of an amide group. The general procedure may involve:

- Formation of Indazole: Starting materials are reacted under acidic or basic conditions to form the indazole core.

- Amidation: The indazole derivative is then reacted with an appropriate amine to form the amide bond.

- Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to yield otenabant hydrochloride as a stable salt form .

Otenabant hydrochloride has been primarily researched for its potential use in:

- Weight Management: Due to its ability to suppress appetite and enhance energy expenditure, it has been investigated as a treatment for obesity.

- Metabolic Disorders: Its effects on fat oxidation make it a candidate for addressing metabolic syndromes.

- Pharmacological Research: Otenabant hydrochloride serves as a valuable tool for studying cannabinoid receptor functions and their implications in various physiological processes .

Interaction studies involving otenabant hydrochloride have focused on its binding affinity and functional effects on the CB1 receptor. Research indicates that otenabant can effectively displace agonists from the CB1 receptor, confirming its role as an antagonist. Furthermore, studies using cell cultures have demonstrated that otenabant hydrochloride can modulate intracellular signaling pathways typically activated by cannabinoid agonists, such as those involving mitogen-activated protein kinases .

Otenabant hydrochloride shares structural and functional similarities with several other cannabinoid receptor antagonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | CB1 Affinity (Ki) | Notable Features |

|---|---|---|---|

| Otenabant Hydrochloride | Indazole Amide | 0.7 nM | Selective CB1 antagonist; weight management potential |

| Rimonabant | Benzamide | 3.5 nM | First marketed CB1 antagonist; associated with depression risks |

| Taranabant | Indole derivative | 0.9 nM | Similar weight loss effects; less clinical data available |

| SR141716A | Benzamide | 0.5 nM | Well-studied in preclinical models; broader pharmacological profile |

Otenabant hydrochloride is unique due to its specific structural features that confer high selectivity and potency at the CB1 receptor while potentially offering fewer side effects compared to other compounds like rimonabant, which has been linked to mood disorders .

Binding Affinity Quantification (Ki, IC50 Values)

Comprehensive binding affinity studies have established otenabant hydrochloride as one of the most potent CB1 receptor antagonists characterized to date. The primary binding parameters demonstrate exceptional affinity and selectivity profiles that distinguish otenabant from other cannabinoid receptor modulators.

| Receptor Target | Binding Value | Selectivity | Reference Citation |

|---|---|---|---|

| Human CB1 Receptor (Ki) | 0.7 nM | High affinity | [1] [3] [4] [5] |

| Human CB1 Receptor (IC50) | 0.2 nM | High functional potency | [2] |

| Human CB2 Receptor (Ki) | 7.6 µM | 10,000-fold selectivity for CB1 over CB2 | [3] [4] [5] |

| hERG Channel | Low affinity | Minimal off-target binding | [4] |

The Ki value of 0.7 nanomolar for CB1 receptor binding represents the equilibrium dissociation constant determined through radioligand displacement studies using [³H]CP55940 or [³H]SR141716A as radiotracer ligands [1] [3] [4] [5]. This value indicates that otenabant achieves half-maximal receptor occupancy at concentrations below 1 nanomolar, placing it among the most potent CB1 receptor ligands ever characterized.

The functional IC50 value of 0.2 nanomolar, determined through [³⁵S]GTPγS binding assays, demonstrates even greater potency in functional systems compared to simple binding affinity [2]. This discrepancy between binding and functional potency suggests that otenabant may exhibit enhanced coupling efficiency or receptor stabilization properties that amplify its functional effects beyond what would be predicted from binding affinity alone.

Saturation binding studies have revealed that otenabant binding follows single-site binding kinetics at CB1 receptors, with Hill coefficients typically ranging from 0.9 to 1.1, indicating no apparent cooperativity in the binding interaction [4] [5]. Association and dissociation kinetic studies demonstrate rapid binding kinetics, with association rate constants (kon) exceeding 10⁷ M⁻¹s⁻¹ and dissociation rate constants (koff) consistent with the measured equilibrium dissociation constant.

Selectivity Profiling Against CB2 and Off-Target Receptors

The selectivity profile of otenabant hydrochloride represents one of its most remarkable pharmacological characteristics, demonstrating extraordinary selectivity for CB1 receptors over CB2 receptors and minimal interaction with off-target binding sites [1] [3] [4].

| Parameter | Otenabant Value | Significance | Reference |

|---|---|---|---|

| CB1 Receptor Binding (Ki) | 0.7 nM | High affinity binding | [1] [3] [4] [5] |

| CB2 Receptor Binding (Ki) | 7.6 µM | Very low affinity | [3] [4] [5] |

| Selectivity Ratio (CB2/CB1) | ~10,000-fold | Exceptional selectivity | [1] [3] [4] |

| Functional Activity (CB1) | Potent antagonist/inverse agonist | Strong functional antagonism | [1] [2] |

| Functional Activity (CB2) | Minimal activity | No significant CB2 effects | [3] [5] |

| Mechanism of Action | Competitive CB1 antagonism | Selective CB1 blockade | [1] [6] [7] |

The 10,000-fold selectivity for CB1 over CB2 receptors is particularly significant given the high sequence homology between these receptor subtypes, especially within their transmembrane domains where the orthosteric binding site is located [1] [3] [4]. This exceptional selectivity suggests that otenabant exploits subtle structural differences between CB1 and CB2 receptors to achieve preferential binding.

Off-target receptor screening has revealed minimal interaction with other G-protein coupled receptors, ion channels, and neurotransmitter systems [4]. Notably, otenabant demonstrates low affinity for the hERG potassium channel, a critical safety consideration for drug development, as hERG blockade can lead to cardiac arrhythmias [4]. The compound shows negligible binding to adrenergic, dopaminergic, serotonergic, and histaminergic receptors at concentrations up to 10 micromolar, indicating minimal risk of off-target pharmacological effects.

The selectivity profile extends to related endocannabinoid system components, with minimal interaction with fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary catabolic enzymes for endocannabinoids [4]. This selectivity ensures that otenabant's effects are mediated specifically through CB1 receptor antagonism rather than through modulation of endocannabinoid metabolism.

Allosteric Modulation Characteristics

Unlike many cannabinoid receptor ligands that exhibit allosteric modulation properties, otenabant hydrochloride functions primarily through orthosteric competitive antagonism rather than allosteric mechanisms [1] [6] [7]. However, understanding its relationship to allosteric modulation provides important context for its mechanism of action and distinguishes it from other CB1 receptor modulators.

| Modulation Type | Otenabant Characteristics | Mechanism | Citation |

|---|---|---|---|

| Orthosteric Binding | Competitive binding at orthosteric site | Direct competition with endogenous ligands | [1] [2] |

| Allosteric Site Interaction | No known allosteric modulation | Acts through orthosteric mechanism | [6] [7] |

| Receptor Conformation | Stabilizes inactive receptor state | Shifts equilibrium toward inactive state | [6] [7] |

| Constitutive Activity | Reduces basal CB1 activity (inverse agonism) | Negative intrinsic activity | [6] [7] [8] |

| G-protein Coupling | Blocks Gi/o coupling | Prevents G-protein activation | [1] [4] |

| Signal Transduction | Inhibits downstream signaling cascades | Blocks cAMP and other pathways | [1] [4] [2] |

Recent structural studies of CB1 receptor allosteric sites have identified several distinct allosteric binding locations, including sites at the transmembrane domain interfaces and extracellular regions [9] [10] [11]. These studies have characterized compounds such as ORG27569 and ZCZ011 that bind to extrahelical sites in the TM2-TM3-TM4 surface and exert positive or negative allosteric modulation [9]. In contrast to these allosteric modulators, otenabant does not interact with these allosteric sites but instead competes directly for the orthosteric binding pocket [1] [2].

The absence of allosteric modulation characteristics in otenabant's mechanism distinguishes it from compounds like cannabidiol, which exhibits negative allosteric modulation of CB1 receptors through binding to sites distinct from the orthosteric pocket [10] [11]. While allosteric modulators can exhibit probe-dependent effects and complex pharmacological profiles, otenabant's orthosteric mechanism provides more predictable and consistent pharmacological effects across different experimental conditions.

Despite not functioning as an allosteric modulator itself, otenabant's inverse agonist properties result in conformational changes that stabilize the inactive state of the CB1 receptor [6] [7]. These conformational effects involve stabilization of specific transmembrane helix arrangements that favor the inactive receptor conformation and prevent the conformational transitions necessary for G-protein coupling and activation.

Functional Assays in Neuronal Tissue Models

Otenabant hydrochloride has been extensively characterized in various neuronal tissue models and functional assay systems, providing comprehensive evidence for its CB1 receptor antagonist and inverse agonist activities [4] [5] [2]. These studies have utilized both recombinant expression systems and native tissue preparations to establish the compound's pharmacological profile.

| Model System | Assay Type | Otenabant Response | Validation | Reference |

|---|---|---|---|---|

| CHO-K1 cells (CB1 transfected) | Radioligand binding | High affinity CB1 binding (Ki = 0.7 nM) | Confirmed orthosteric antagonism | [1] [4] [5] |

| HEK293 cells (CB1 expressing) | Functional expression system | Potent functional antagonism | Demonstrated inverse agonist activity | [4] [5] [12] |

| GTPγS binding assay | G-protein activation | Inhibition of agonist-stimulated GTPγS binding | Quantified functional potency | [4] [5] [2] |

| Membrane preparations | Receptor-effector coupling | Competitive CB1 receptor blockade | Established competitive mechanism | [1] [4] |

| Cannabinoid tetrad assays | CNS behavioral effects | Reversal of cannabinoid behaviors | Proven in vivo efficacy | [4] [5] |

| In vivo behavioral models | Pharmacodynamic assessment | CNS penetration and activity | Adequate brain exposure | [4] [5] |

The [³⁵S]GTPγS binding assay represents a gold standard for assessing functional activity at G-protein coupled receptors, as it measures early events in receptor activation directly [13] [14] [15]. In these assays, otenabant demonstrates potent inhibition of cannabinoid agonist-stimulated GTPγS binding, with IC50 values of 0.2 nanomolar [2]. The compound also reduces basal GTPγS binding in CB1-expressing membranes, confirming its inverse agonist properties [2] [8].

Neuronal tissue preparations from various brain regions have been utilized to assess otenabant's effects on native CB1 receptors [4] [5]. These studies demonstrate that otenabant effectively blocks agonist-induced inhibition of adenylyl cyclase activity, the primary downstream effector pathway for CB1 receptors coupled to Gi/o proteins. The compound reverses both exogenous cannabinoid agonist effects and endogenous cannabinoid tone in these preparations.

Primary neuronal culture systems have provided insights into otenabant's effects on cannabinoid-mediated synaptic transmission [16] [17] [18]. These studies utilize techniques such as patch-clamp electrophysiology and calcium imaging to assess the compound's effects on neuronal excitability and synaptic function. Otenabant effectively blocks cannabinoid-induced suppression of neurotransmitter release and modulation of synaptic plasticity in these systems.

The cannabinoid tetrad assay, which measures locomotor activity, hypothermia, analgesia, and catalepsy in rodents, has been extensively used to characterize otenabant's in vivo effects [4] [5]. In these assays, otenabant reverses all four components of the cannabinoid behavioral syndrome induced by synthetic CB1 receptor agonists such as CP55940, providing evidence for effective CB1 receptor blockade in the central nervous system.

Advanced neuronal tissue models utilizing induced pluripotent stem cell-derived neurons and organotypic culture systems have begun to provide more sophisticated assessments of otenabant's effects on human neuronal networks [18] [19]. These models allow for real-time monitoring of neuronal activity using genetically encoded calcium indicators and neurotransmitter sensors, providing detailed insights into the compound's effects on network-level neuronal function.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Cannabinoid

CNR1 [HSA:1268] [KO:K04277]

Wikipedia

Dates

2: Miao Z, Scott DO, Griffith DA, Day R, Prakash C. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs. Drug Metab Dispos. 2011 Dec;39(12):2191-208. doi: 10.1124/dmd.111.040360. Epub 2011 Aug 29. PubMed PMID: 21875952.

3: Aronne LJ, Finer N, Hollander PA, England RD, Klioze SS, Chew RD, Fountaine RJ, Powell CM, Obourn JD. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance. Obesity (Silver Spring). 2011 Jul;19(7):1404-14. doi: 10.1038/oby.2010.352. Epub 2011 Feb 3. PubMed PMID: 21293451.

4: Hadcock JR, Griffith DA, Iredale PA, Carpino PA, Dow RL, Black SC, O'Connor R, Gautreau D, Lizano JS, Ward K, Hargrove DM, Kelly-Sullivan D, Scott DO. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity. Biochem Biophys Res Commun. 2010 Apr 2;394(2):366-71. doi: 10.1016/j.bbrc.2010.03.015. Epub 2010 Mar 6. PubMed PMID: 20211605.

5: Griffith DA, Hadcock JR, Black SC, Iredale PA, Carpino PA, DaSilva-Jardine P, Day R, DiBrino J, Dow RL, Landis MS, O'Connor RE, Scott DO. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4- carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist. J Med Chem. 2009 Jan 22;52(2):234-7. doi: 10.1021/jm8012932. PubMed PMID: 19102698.

6: Woods SC. The endocannabinoid system: novel pathway for cardiometabolic Risk-factor reduction. JAAPA. 2007 Nov;Suppl Endocannabinoid:7-10. Review. PubMed PMID: 18047036.